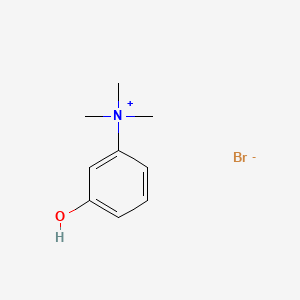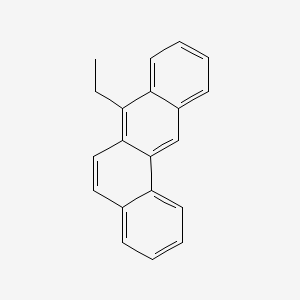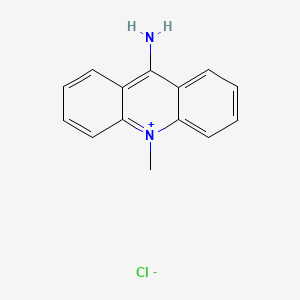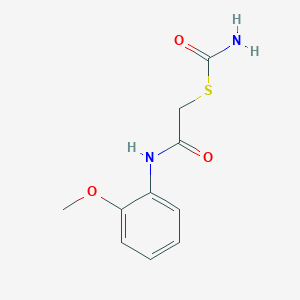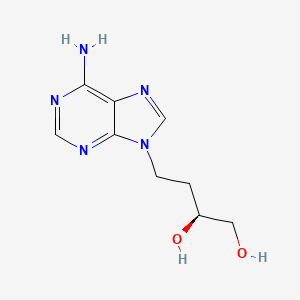
9-(3,4-Dihydroxybutyl)adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,4-Dihydroxybutyl)adenine is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a butane-1,2-diol backbone. The presence of the amino group on the purine ring makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dihydroxybutyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butane-1,2-diol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
化学反应分析
Types of Reactions
9-(3,4-Dihydroxybutyl)adenine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group on the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
科学研究应用
9-(3,4-Dihydroxybutyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various fine chemicals and intermediates.
作用机制
The mechanism of action of 9-(3,4-Dihydroxybutyl)adenine involves its interaction with specific molecular targets and pathways. The amino group on the purine ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
- **(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- **(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenylmethoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate
- **(2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7A-yl)methanol
Uniqueness
9-(3,4-Dihydroxybutyl)adenine is unique due to its specific structure and the presence of the amino group on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
69926-59-6 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
(2S)-4-(6-aminopurin-9-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12)/t6-/m0/s1 |
InChI 键 |
SJTGBHCHRMNUPZ-LURJTMIESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC[C@@H](CO)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
同义词 |
9-(3,4-dihydroxybutyl)adenine 9-DHBAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


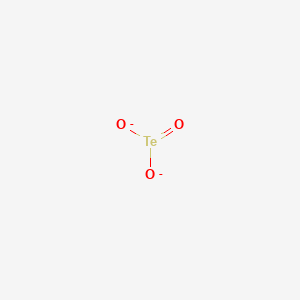
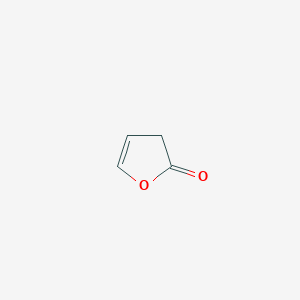
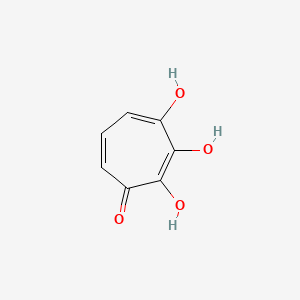
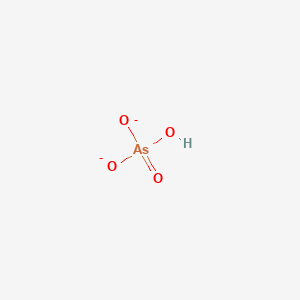
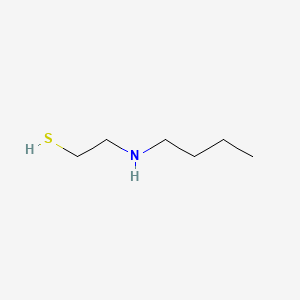
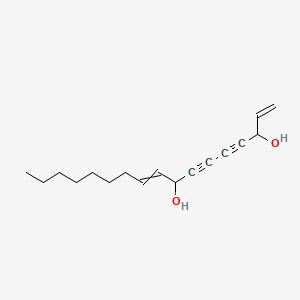
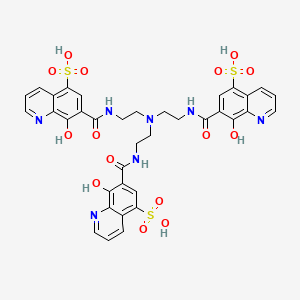
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

